molecular formula C14H18O3 B13712580 Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

Cat. No.: B13712580
M. Wt: 234.29 g/mol
InChI Key: CUJYZJOWBZMIHQ-UHFFFAOYSA-N
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Description

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by a cyclopropane ring attached to a carboxylate group, which is further substituted with a benzyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring, being a strained system, is highly reactive and can participate in various chemical transformations. The benzyloxy group can undergo oxidation or substitution reactions, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the presence of specific catalysts or reagents that target the functional groups .

Comparison with Similar Compounds

  • Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
  • Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
  • Methyl butanoate
  • Isopentyl acetate

Comparison: this compound is unique due to the presence of the benzyloxyethyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. For example, Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate contains chlorine atoms that significantly alter its chemical properties and reactivity. Similarly, esters like Methyl butanoate and Isopentyl acetate, while structurally different, share some common reactivity patterns but lack the cyclopropane ring, making them less strained and reactive .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O3/c1-16-13(15)14(7-8-14)9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

CUJYZJOWBZMIHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)CCOCC2=CC=CC=C2

Origin of Product

United States

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